molecular formula C10H17N3O2 B2869118 Methyl 2-[(1-butan-2-ylpyrazol-3-yl)amino]acetate CAS No. 2247207-52-7

Methyl 2-[(1-butan-2-ylpyrazol-3-yl)amino]acetate

Cat. No.: B2869118
CAS No.: 2247207-52-7
M. Wt: 211.265
InChI Key: MTAQWSWWAUYCFF-UHFFFAOYSA-N
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Description

Methyl 2-[(1-butan-2-ylpyrazol-3-yl)amino]acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1-butan-2-ylpyrazol-3-yl)amino]acetate typically involves the reaction of 1-butan-2-ylpyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-butan-2-ylpyrazol-3-yl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(1-butan-2-ylpyrazol-3-yl)amino]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(1-butan-2-ylpyrazol-3-yl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(1-ethylpyrazol-3-yl)amino]acetate
  • Methyl 2-[(1-propylpyrazol-3-yl)amino]acetate
  • Methyl 2-[(1-isopropylpyrazol-3-yl)amino]acetate

Uniqueness

Methyl 2-[(1-butan-2-ylpyrazol-3-yl)amino]acetate is unique due to the presence of the butan-2-yl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

methyl 2-[(1-butan-2-ylpyrazol-3-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-4-8(2)13-6-5-9(12-13)11-7-10(14)15-3/h5-6,8H,4,7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAQWSWWAUYCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=CC(=N1)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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